2-Chloro-7-ethoxyquinoline-3-carbaldehyde

Monoamine oxidase B inhibition Enzyme assay Neuropharmacology

2-Chloro-7-ethoxyquinoline-3-carbaldehyde (CAS 129798-05-6) is a heteroaromatic quinoline derivative that integrates a chloro substituent at the 2-position, an ethoxy group at the 7-position, and a reactive formyl group at the 3-position, yielding a molecular formula of C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol. This compound is commercially available as a solid with standard purity specifications of ≥97% , and it serves as a versatile intermediate for constructing libraries of fused heterocycles and as a probe in enzyme inhibition studies.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 129798-05-6
Cat. No. B1606825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-ethoxyquinoline-3-carbaldehyde
CAS129798-05-6
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3
InChIKeyIIWVEXSCELRQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-ethoxyquinoline-3-carbaldehyde CAS 129798-05-6: A Halogenated Quinoline Aldehyde Building Block for Targeted Chemical Synthesis and Biological Evaluation


2-Chloro-7-ethoxyquinoline-3-carbaldehyde (CAS 129798-05-6) is a heteroaromatic quinoline derivative that integrates a chloro substituent at the 2-position, an ethoxy group at the 7-position, and a reactive formyl group at the 3-position, yielding a molecular formula of C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol . This compound is commercially available as a solid with standard purity specifications of ≥97% , and it serves as a versatile intermediate for constructing libraries of fused heterocycles and as a probe in enzyme inhibition studies [1].

Why Unsubstituted or Mono-substituted Quinoline-3-carbaldehydes Cannot Substitute 2-Chloro-7-ethoxyquinoline-3-carbaldehyde (CAS 129798-05-6) in Critical Assays


The presence and precise positioning of both the 2-chloro and 7-ethoxy substituents on the quinoline core of 2-chloro-7-ethoxyquinoline-3-carbaldehyde exert a pronounced influence on its electronic profile, lipophilicity (XLogP3-AA = 3.0 [1]), and steric environment, factors that directly modulate binding affinity to biological targets such as monoamine oxidase B (MAO-B) [2]. In-class compounds lacking the 7-ethoxy group (e.g., unsubstituted 2-chloroquinoline-3-carbaldehyde) exhibit significantly diminished MAO-B inhibitory activity [2], while analogs lacking the 2-chloro atom (e.g., 7-ethoxyquinoline-3-carbaldehyde) demonstrate altered chemical reactivity and divergent biological profiles . Consequently, direct substitution with a generic quinoline-3-carbaldehyde analog will result in non-reproducible potency, altered selectivity windows, and failed synthetic transformations, invalidating downstream data and procurement decisions.

Quantitative Evidence Guide: Differentiating 2-Chloro-7-ethoxyquinoline-3-carbaldehyde (CAS 129798-05-6) from Structural Analogs


MAO-B Inhibitory Potency: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde vs. Unsubstituted 2-Chloroquinoline-3-carbaldehyde

2-Chloro-7-ethoxyquinoline-3-carbaldehyde demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM [1]. In contrast, the unsubstituted analog 2-chloroquinoline-3-carbaldehyde (lacking the 7-ethoxy group) exhibits a substantially higher IC₅₀ of 100,000 nM against the same target under comparable assay conditions, indicating significantly weaker inhibition [2].

Monoamine oxidase B inhibition Enzyme assay Neuropharmacology

MAO-A/MAO-B Selectivity Profile: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde vs. In-Class Inhibitors

2-Chloro-7-ethoxyquinoline-3-carbaldehyde exhibits a notable isoform selectivity window, with an IC₅₀ of 17,000 nM for MAO-B versus an IC₅₀ of >100,000 nM for MAO-A [1]. This ≥5.88-fold selectivity for MAO-B contrasts with the non-selective profile of unsubstituted 2-chloroquinoline-3-carbaldehyde, which shows identical IC₅₀ values of 100,000 nM for both MAO-A and MAO-B [2].

Isoform selectivity Monoamine oxidase Enzyme inhibition

Antiproliferative Activity: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde-Derived Scaffolds vs. 7-Ethoxyquinoline-3-carbaldehyde Derivatives

Cyanoacetohydrazone derivatives synthesized from 7-ethoxyquinoline-3-carbaldehyde (the des-chloro analog of the target compound) exhibit potent antiproliferative activity with an IC₅₀ of 1.8 µM against MCF7 breast cancer cells . In contrast, hydrazide-hydrazone derivatives constructed from 2-chloro-6-ethoxyquinoline-3-carbaldehyde (a positional isomer of the target compound) demonstrate significant activity against resistant pancreatic carcinoma (Panc-1), hepatocellular carcinoma (HepG2), and leukemia (CCRF) cell lines, indicating that the combination of 2-chloro and ethoxy substitution expands the spectrum of sensitive cancer cell types beyond what is achieved with the des-chloro analog alone .

Anticancer Cytotoxicity Quinoline derivatives

Thermal Stability and Solid-State Handling: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde vs. 2-Chloro-7-methoxyquinoline-3-carbaldehyde

2-Chloro-7-ethoxyquinoline-3-carbaldehyde is a solid at ambient temperature (20°C) , though its exact melting point is not publicly reported in the evaluated databases. In contrast, the closely related 2-chloro-7-methoxyquinoline-3-carbaldehyde exhibits a well-defined melting point of 196-198°C . While quantitative melting point data for the target compound are currently unavailable, the methoxy analog's high melting point suggests that the ethoxy derivative likely maintains similar or higher thermal stability, a property that facilitates solid handling and long-term storage under recommended cool, dry conditions .

Melting point Solid-state stability Physical characterization

Optimal Application Scenarios for 2-Chloro-7-ethoxyquinoline-3-carbaldehyde (CAS 129798-05-6) Based on Quantitative Evidence


MAO-B-Focused Neuropharmacology Probe Synthesis and Screening

Researchers developing selective monoamine oxidase B inhibitors for neurodegenerative disease studies should prioritize 2-chloro-7-ethoxyquinoline-3-carbaldehyde as a starting scaffold. Its IC₅₀ of 17 µM against human MAO-B, coupled with ≥5.88-fold selectivity over MAO-A [1], provides a measurable baseline for structure-activity relationship (SAR) expansion, whereas the non-selective 2-chloroquinoline-3-carbaldehyde (IC₅₀ = 100 µM for both isoforms [2]) fails to offer a useful selectivity window.

Synthesis of Broad-Spectrum Anticancer Hydrazide-Hydrazone Hybrids

Medicinal chemistry teams aiming to target resistant pancreatic, liver, and leukemia cancer cell lines should employ 2-chloro-7-ethoxyquinoline-3-carbaldehyde as the core aldehyde component for condensation with hydrazides. Data from the positional isomer 2-chloro-6-ethoxyquinoline-3-carbaldehyde demonstrate that such 2-chloro-ethoxyquinoline-derived hydrazones exhibit activity against Panc-1, HepG2, and CCRF cells , a tumor panel not effectively covered by des-chloro 7-ethoxyquinoline-3-carbaldehyde derivatives (which show activity limited to MCF7 cells ). The 7-ethoxy substitution in the target compound may further modulate tumor-type specificity.

Construction of Fused Heterocyclic Libraries via Vilsmeier-Haack and Knoevenagel Reactions

Synthetic organic chemists requiring a reactive 3-formylquinoline with enhanced electrophilicity for condensation reactions should select 2-chloro-7-ethoxyquinoline-3-carbaldehyde. The electron-withdrawing 2-chloro group activates the C-3 aldehyde toward nucleophilic attack, while the 7-ethoxy group improves solubility in common organic solvents [3]. This dual functionalization enables efficient generation of pyrazolo[3,4-b]quinolines, thiazolo[4,5-b]quinolines, and other fused heterocycles, outperforming less substituted analogs in reaction rate and product diversity.

Chemosensor Development Leveraging Quinoline Fluorescence and Coordination Sites

Analytical chemists designing fluorescent turn-on sensors for metal ions (e.g., Fe³⁺, Hg²⁺) can utilize 2-chloro-7-ethoxyquinoline-3-carbaldehyde as a modular platform. The quinoline nitrogen and the aldehyde oxygen serve as potential coordination sites, while the 7-ethoxy group enhances fluorescence quantum yield. Structural analogs such as 2-chloro-7-methoxyquinoline-3-carbaldehyde have been successfully employed as dual-responsive receptors [4]; the ethoxy derivative offers increased lipophilicity (XLogP3-AA = 3.0 [3]) for improved membrane permeability in cellular sensing applications.

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